Tetrabutylammonium hydrogensulfate

Phase-Transfer Catalysis Nucleophilic Substitution Microemulsion

Tetrabutylammonium hydrogensulfate (TBAHS, CAS 32503-27-8) is a quaternary ammonium salt that uniquely combines phase-transfer catalysis with intrinsic acid functionality—a dual capability absent in halide analogs like TBAB or TBAI. Its hydrogensulfate anion enables single-catalyst ester synthesis, eliminates separate acid addition, and simplifies workup. With thermal stability to 260°C, TBAHS excels in high-temperature PTC reactions such as dialkyl ether synthesis and polymerizations. It also serves as a leveling additive in copper electroplating baths for fine-grained, defect-free deposits, and as an ion-pairing reagent for reversed-phase HPLC of pharmaceutical analytes. Choose TBAHS when your process demands both phase-transfer efficiency and a built-in acidic proton source.

Molecular Formula C16H36N.HO4S
C16H37NO4S
Molecular Weight 339.5 g/mol
CAS No. 32503-27-8
Cat. No. B119992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium hydrogensulfate
CAS32503-27-8
Synonymstetra-n-butylammonium dodecylsulfate
tetra-n-butylammonium hexafluorophosphate
tetrabutylammonium
tetrabutylammonium azide
tetrabutylammonium bromide
tetrabutylammonium chloride
tetrabutylammonium cyanide
tetrabutylammonium fluoride
tetrabutylammonium hydrogen sulfate
tetrabutylammonium hydroxide
tetrabutylammonium iodide
tetrabutylammonium monophosphate
tetrabutylammonium nitrate
tetrabutylammonium perchlorate
tetrabutylammonium sulfate
tetrabutylammonium sulfate (1:1), sodium salt
Molecular FormulaC16H36N.HO4S
C16H37NO4S
Molecular Weight339.5 g/mol
Structural Identifiers
SMILES[H+].CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)[O-]
InChIInChI=1S/C16H36N.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1
InChIKeySHFJWMWCIHQNCP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabutylammonium Hydrogensulfate (TBAHS) Technical Baseline for Procurement and Selection


Tetrabutylammonium hydrogensulfate (TBAHS, CAS 32503-27-8), also known as tetrabutylammonium hydrogen sulfate or bisulfate, is a quaternary ammonium salt comprising a bulky tetrabutylammonium cation paired with a hydrogensulfate anion . This structure endows it with distinctive solubility characteristics, exhibiting high solubility in both water and a range of organic solvents . These properties enable its primary function as a phase-transfer catalyst (PTC), where it facilitates the migration of anions between immiscible aqueous and organic phases . Beyond PTC, its hydrogensulfate counterion grants it utility as an organic-soluble acid catalyst [1], while its quaternary ammonium nature supports applications in ion-pair chromatography and as a surfactant .

Why TBAHS Cannot Be Replaced by Common Tetrabutylammonium Salts: A Basis for Selection


While tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (TBAI) are frequently employed as phase-transfer catalysts, their substitution for TBAHS is often not a drop-in replacement. The hydrogensulfate anion in TBAHS introduces a critical acidic functionality absent in halide-based analogs [1]. This allows TBAHS to serve dual roles as both a phase-transfer agent and an acid catalyst, enabling reaction pathways that are inaccessible to TBAB or TBAI [2]. Furthermore, TBAHS exhibits distinct physical and thermal properties compared to other tetrabutylammonium salts. For instance, its thermal stability profile differs significantly, with a decomposition temperature of 260°C, which is crucial for high-temperature applications [3]. Differences in density, viscosity, and even electrochemical behavior in solutions also mean that substituting one for another will alter process parameters and outcomes [4][5]. Therefore, selection must be driven by the specific functional requirement—particularly the need for an acidic catalyst—rather than a generic preference for a quaternary ammonium salt.

Quantitative Differentiation of TBAHS Against Key Analogs: A Data-Driven Selection Guide


Superior Catalytic Efficiency in Phase-Transfer Reactions vs. Crown Ethers

In a microemulsion-based nucleophilic substitution reaction between 4-tert-butylbenzyl bromide and potassium iodide, TBAHS demonstrated superior catalytic efficiency compared to the crown ether [18]crown-6. The reaction rate was significantly higher with TBAHS, making it a more effective catalyst for this system [1].

Phase-Transfer Catalysis Nucleophilic Substitution Microemulsion

Ranked Highest Efficiency Among Tetrabutylammonium Salts in Ether Synthesis

In a comparative study of tetrabutylammonium salts as catalysts for dialkyl ether synthesis, TBAHS was found to be the most efficient, outperforming tetrabutylammonium iodide (TBAI) and tetrabutylammonium perchlorate (TBAP). The order of efficiency was TBAHS > TBAI > TBAP [1].

Phase-Transfer Catalysis Etherification Organic Synthesis

Thermal Stability Benchmark: TBAHS Remains Stable Up to 260°C

Tetrabutylammonium hydrogensulfate exhibits high thermal stability, with no decomposition observed up to 260°C. This is followed by a slow decomposition process [1]. This thermal profile is advantageous for reactions requiring elevated temperatures, providing a wider operational window compared to many other organic salts.

Thermal Stability Decomposition Temperature High-Temperature Reactions

Distinct Electrochemical Behavior in Copper Electrodeposition vs. Tetraethylammonium Analog

When used as an ionic liquid additive in acidic sulfate electrolytes for copper electrodeposition, TBAHS (NBu4HSO4) induces the formation of more leveled and fine-grained cathodic deposits compared to its tetraethylammonium counterpart (NEt4HSO4) [1]. This demonstrates a cation-dependent effect on deposit morphology.

Electrochemistry Copper Electrodeposition Ionic Liquid Additives

Dual Functionality: Acid Catalysis Capability Absent in Halide-Based PTCs

Unlike tetrabutylammonium bromide or iodide, TBAHS possesses an acidic hydrogensulfate counterion, enabling it to function as an organic-soluble acid catalyst [1]. This dual functionality allows it to catalyze reactions like esterifications and alkylations without the need for an additional acid source, streamlining processes and reducing reagent complexity.

Acid Catalysis Esterification Organic Synthesis

High-Value Application Scenarios for TBAHS Based on Differentiated Performance


High-Temperature Phase-Transfer Catalysis

TBAHS is ideally suited for phase-transfer-catalyzed reactions requiring elevated temperatures, such as the synthesis of dialkyl ethers or certain polymerizations. Its thermal stability up to 260°C [1] provides a significant operational window compared to other quaternary ammonium salts that may decompose at lower temperatures, ensuring catalyst integrity and consistent reaction rates.

Dual Catalyst Systems for Streamlined Esterifications

In the synthesis of esters for fragrances, flavors, or pharmaceutical intermediates, TBAHS can serve as both a phase-transfer agent and an acid catalyst [2]. This eliminates the need for a separate acid catalyst, simplifies reaction workup, and can lead to higher yields and reduced byproduct formation compared to processes using separate PTC and acid catalysts.

Electrochemical Deposition of Refined Metal Coatings

When used as an additive in copper electroplating baths, TBAHS promotes the formation of leveled and fine-grained deposits [3]. This property is critical in electronics manufacturing and surface finishing, where uniform and defect-free metal layers are required for conductivity, corrosion resistance, and aesthetic quality.

Ion-Pair Chromatography for Pharmaceutical Analysis

TBAHS serves as an effective ion-pairing reagent in reversed-phase liquid chromatography, particularly for the analysis of pharmaceutical compounds and metabolites . Its ability to enhance the retention and separation of ionic analytes makes it a valuable tool in quality control and research settings, offering a reliable alternative to other ion-pairing agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrabutylammonium hydrogensulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.